molecular formula C11H14BrN3O3 B8710958 4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine

4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine

Cat. No.: B8710958
M. Wt: 316.15 g/mol
InChI Key: JTXUCTLSKTYCKM-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine is a useful research compound. Its molecular formula is C11H14BrN3O3 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrN3O3

Molecular Weight

316.15 g/mol

IUPAC Name

4-(5-bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine

InChI

InChI=1S/C11H14BrN3O3/c1-11(2)7-14(3-4-18-11)10-9(15(16)17)5-8(12)6-13-10/h5-6H,3-4,7H2,1-2H3

InChI Key

JTXUCTLSKTYCKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCO1)C2=C(C=C(C=N2)Br)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask containing 5-bromo-2-chloro-3-nitropyridine (2.00 g, 8.43 mmol) in DMSO (10 mL) was added 2,2-dimethylmorpholine (commercially available from ChemBridge Corporation) (1.9 mL, 16.9 mmol) dropwise. The reaction was heated to 60° C. and monitored with TLC and LC-MS. After 2.5 h, LC-MS showed that the reaction was complete. The mixture was cooled to rt then diluted with water. After extracting three times with EtOAc, the organic layers were combined then washed with brine and dried over anhydrous magnesium sulfate. After filtration, the mixture was concentrated under reduced pressure to afford an orange oil as 4-(5-bromo-3-nitropyridin-2-yl)-2,2-dimethylmorpholine. 1H NMR (400 MHz, CDCl3) δ ppm 8.34 (1H, d, J=2.2 Hz), 8.25 (1H, d, J=2.2 Hz), 3.87 (2H, m), 3.36 (4H, m), 1.26 (6H, s).
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